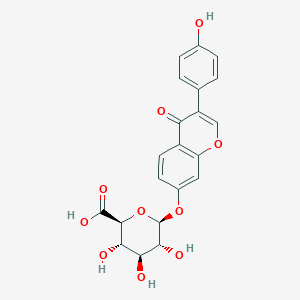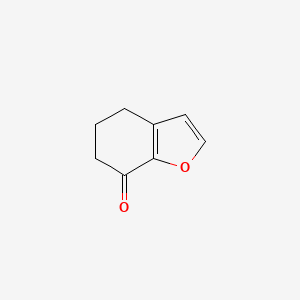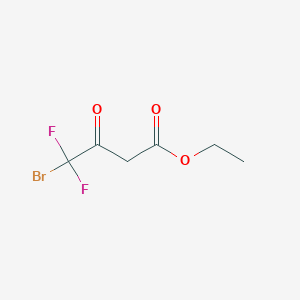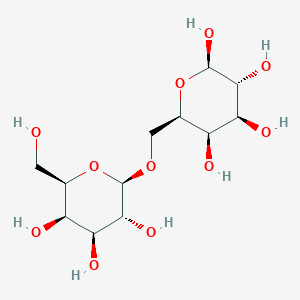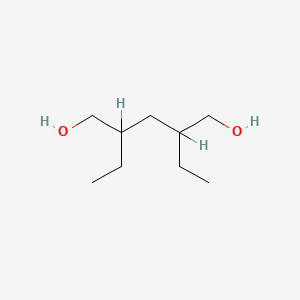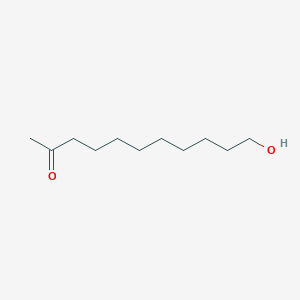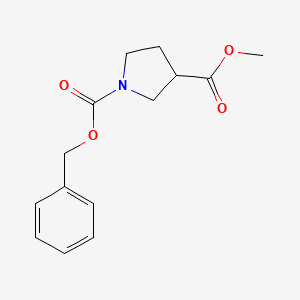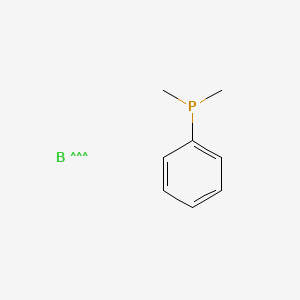
ジメチルフェニルホスフィンボラン
概要
説明
Dimethylphenylphosphine borane is a compound that is part of a broader class of phosphine-boranes, which are characterized by the presence of a phosphine group (PR_3) and a borane group (BR_3) within the same molecule. These compounds are of interest due to their potential applications in organic synthesis and catalysis, as well as their unique structural and electronic properties.
Synthesis Analysis
The synthesis of dimethylphenylphosphine borane derivatives can be achieved through various methods. For instance, the reaction of bulky aryllithium reagents with enantiomerically pure oxazaphospholidine-boranes can lead to the formation of phosphine boranes with high diastereomeric ratios . Another approach involves the asymmetric deprotonation-allylation of a dimethyl phosphine borane, followed by a series of reactions including regioselective deprotonation, paraformaldehyde trapping, and hydroxyl group elimination, culminating in ring-closing metathesis to produce P-stereogenic vinylic phospholene boranes . Additionally, o-benzylphosphino-boranes and o-α-methylbenzyl(N,N-dimethyl)amine-boranes can be synthesized from the reactions of chloroboranes with lithiated benzyl-phosphine .
Molecular Structure Analysis
The molecular structure of dimethylphenylphosphine borane complexes can be elucidated using various spectroscopic and crystallographic techniques. For example, the borylimido rhenium(V) complex containing dimethylphenylphosphine was characterized by IR and NMR spectroscopy and mass spectrometry, and its crystal structure was determined by X-ray crystallography . Similarly, the structure of a zwitterionic arene complex involving triphenylborane and dimethylphenylphosphine was characterized by single-crystal X-ray analysis .
Chemical Reactions Analysis
Dimethylphenylphosphine borane and its derivatives participate in a variety of chemical reactions. These include homolytic reactions where radicals derived from secondary phosphine-boranes are generated and studied using electron spin resonance (ESR) spectroscopy . The reactivity of these compounds can also be influenced by the presence of bulky substituents, which can affect the activation barrier for reactions such as hydrogen activation . Furthermore, the reaction of a bis(phosphine)borane ligand with tris(norbornene)platinum(0) leads to various coordination modes of the arylborane, demonstrating the flexibility of these compounds in forming complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylphenylphosphine borane compounds are influenced by their molecular structure and the nature of their substituents. For instance, the chromatographic resolution and conformational analysis of tert-butyl(dimethylamino)phenylphosphine-borane complex revealed that the borane protection could be removed without racemization, and the P-configuration of the free aminophosphine was stable in solution . Additionally, new methods for the synthesis of phosphine-boranes, including optically active ones, have been established, and their functionalization has been explored to create derivatives with various functional groups . The regioselective approach to the synthesis of monoboranes based on the 7-phosphanorbornene framework further illustrates the versatility of these compounds .
科学的研究の応用
高分子フレームワークの統合
ジメチルフェニルホスフィンボラン: は、ボランクラスター含有ポリマー(BCCPs)の合成に利用されます。 これらのポリマーはボランクラスターを統合し、従来のポリマーと比較して化学的および熱的安定性を向上させます 。BCCPsはフォトルミネッセンスや化学センシングなどのユニークな特性を示し、材料科学において貴重な存在となっています。
生体医用高分子
生体医用分野では、この化合物は生体医用高分子の開発に貢献しています。 これらのポリマーは、治療薬の送達、疾患の検出と診断、バイオセンシング、再生医療などの用途向けに設計されています 。これらのポリマーへのボランクラスターの統合は、医療用途における機能性と効率性を潜在的に向上させる可能性があります。
化学センシング
この化合物は、さまざまな化学物質を検出するセンサーの一部を形成できるため、化学センシングにおける役割が重要です 。センサー技術への組み込みにより、感度と特異性を向上させることができ、これは環境モニタリングと産業プロセス制御に不可欠です。
耐熱用途
ジメチルフェニルホスフィンボラン: は、耐熱材料の製造にも用いられます。 ボランクラスターを高分子フレームワークに導入することで、材料は耐熱性を強化し、極端な温度環境での使用に適しています .
ホウ素中性子捕捉療法(BNCT)
特にホウ素中性子捕捉療法(BNCT)におけるがん治療では、ジメチルフェニルホスフィンボランなどのボラン化合物が、ホウ素-10同位体を腫瘍細胞に送達する潜在的な薬剤として研究されています。 この用途は、正常な組織を保護しながら、がん細胞内のホウ素の蓄積に依存して効果的にがん細胞を破壊するBNCTの成功に不可欠です .
フォトルミネッセンス研究
最後に、この化合物はフォトルミネッセンス研究に用いられます。 光励起によって光を放出する可能性が研究されており、これは材料や物質の分子レベルでの分析に役立ちます 。この特性は、触媒や光触媒の分野で特に役立ちます。
作用機序
Target of Action
Dimethylphenylphosphine Borane is a unique compound that interacts with specific targets in chemical reactions. It is known to be readily deprotonated at both methyl groups . This deprotonation process is a key part of its interaction with its targets.
Mode of Action
The mode of action of Dimethylphenylphosphine Borane involves its interaction with its targets through a process of deprotonation. This process involves the removal of protons from the methyl groups of the compound, leading to the formation of a dilithiated Lewis base adduct . This interaction results in significant changes in the chemical structure of the compound, which can have downstream effects on various biochemical pathways.
Biochemical Pathways
The deprotonation of Dimethylphenylphosphine Borane and the subsequent formation of a dilithiated Lewis base adduct can affect various biochemical pathways. One such pathway involves the reduction of disulfide bonds in response to phosphine-borane complexes . This reduction process can have significant downstream effects, potentially influencing a variety of biological processes.
Pharmacokinetics
The pharmacokinetic properties of Dimethylphenylphosphine Borane and its metabolites are predicted to meet the necessary features for orally active drug candidates . This suggests that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
The result of the action of Dimethylphenylphosphine Borane is the formation of a dilithiated Lewis base adduct . This formation results from the deprotonation of the compound at its methyl groups. The molecular and cellular effects of this action are complex and can vary depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of Dimethylphenylphosphine Borane can be influenced by various environmental factors. For example, the compound is known to be an air-sensitive liquid , suggesting that exposure to air could potentially affect its stability and action
Safety and Hazards
将来の方向性
The reactivity of Dimethylphenylphosphine Borane towards pyridine (py) and dimethylphenylphosphine (PMe2Ph) has been explored . The findings highlight the labile nature of this four-vertex rhodatetraborane as it undergoes disassembly upon attack from the corresponding Lewis base, resulting in the formation of borane adducts .
特性
InChI |
InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXONBUUURRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CP(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethylphenylphosphine borane particularly useful in organolithium chemistry?
A1: Dimethylphenylphosphine borane possesses two methyl groups that are susceptible to deprotonation by strong bases like tert-butyllithium (tBuLi). This double deprotonation leads to the formation of a dilithiated species. [] This dilithiated intermediate is a valuable building block in organic synthesis, as it can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. [, ] This reactivity has been exploited in the synthesis of both P-stereogenic phosphine-alkene ligands and 3-hydroxy piperidines, highlighting the versatility of dimethylphenylphosphine borane as a starting material. []
Q2: Can you provide an example of how dimethylphenylphosphine borane is employed in the synthesis of complex molecules?
A2: One compelling example lies in the synthesis of P-stereogenic phosphine-alkene ligands. Dimethylphenylphosphine borane can be treated with s-BuLi to generate a chiral lithiated intermediate. This intermediate can then be reacted with different allylic halides, leading to the formation of chiral alkene-phosphine borane derivatives. [] These derivatives can then be further modified to yield a variety of P-stereogenic phosphine-alkene ligands. This methodology showcases the potential of dimethylphenylphosphine borane in constructing complex chiral molecules, which are highly sought-after in asymmetric catalysis.
Q3: What is a unique structural feature observed in the dilithiated derivative of dimethylphenylphosphine borane?
A3: The dilithiated derivative of dimethylphenylphosphine borane, formed by the deprotonation of both methyl groups, exhibits an interesting structural motif. It features stabilizing Li-H interactions, which likely contribute to the stability of this highly reactive species. [] This observation highlights the importance of non-covalent interactions in influencing the structure and reactivity of organometallic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



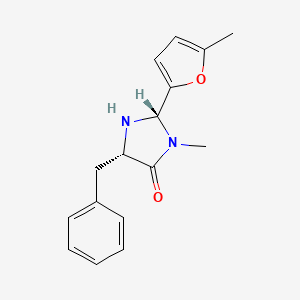
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
